2-Ethoxy-4-fluoropyridine
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Overview
Description
2-Ethoxy-4-fluoropyridine is an organic compound with the molecular formula C7H8FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by ethoxy and fluorine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoropyridine typically involves the reaction of 4-chloro-2-fluoropyridine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium fluoride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted pyridines.
Coupling Reactions: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Ethoxy-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluoropyridine involves its interaction with specific molecular targets. The ethoxy and fluorine substituents influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Ethoxy-2-fluoropyridine: Similar structure but different substitution pattern.
2-Fluoropyridine: Lacks the ethoxy group, leading to different chemical properties.
4-Fluoropyridine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: 2-Ethoxy-4-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-ethoxy-4-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFYUZKCTNJTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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